6-[Bromoacetamido]tetramethylrhodamine

Protein Labeling Bioconjugation Fluorescence Spectroscopy

Mixed-isomer TMRIA introduces batch-dependent reactivity variability that compromises quantitative cysteine labeling. 6-BATMR eliminates this risk with single-isomer composition (≥95%) and a bromoacetamido group that forms non-reversible thioether bonds, unlike maleimide conjugates susceptible to thiol exchange. • Consistent 1:1 dye-to-protein stoichiometry across experiments; ideal for FRET, FP, and single-molecule studies. • Stable fluorescence (Ex/Em ~543/567 nm) across pH 3-10, enabling reliable quantification in acidic compartments. • Long-term conjugate stability during storage and multi-step purification.

Molecular Formula C26H24BrN3O4
Molecular Weight 522.4 g/mol
CAS No. 166442-39-3
Cat. No. B014198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Bromoacetamido]tetramethylrhodamine
CAS166442-39-3
SynonymsN-[3’,6’-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl]-2-bromo-acetamide; 
Molecular FormulaC26H24BrN3O4
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3
InChIInChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
InChIKeyGTTKKUNIKVMXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-BATMR Product Overview


6-[Bromoacetamido]tetramethylrhodamine (6-BATMR; CAS 166442-39-3) is a single-isomer, thiol-reactive fluorescent probe belonging to the tetramethylrhodamine (TMR) family, with molecular formula C26H24BrN3O4 and molecular weight 522.39 . The compound features a bromoacetamido functional group that reacts selectively with free sulfhydryl (–SH) groups on cysteine residues to form stable, non-reversible thioether bonds . Its tetramethylrhodamine fluorophore exhibits excitation/emission maxima of approximately 543/567 nm and maintains fluorescence stability across pH 3–10, enabling compatibility with acidic cellular compartments where fluorescein-based probes undergo protonation-induced quenching [1].

Single-isomer TMR fluorophore supports batch-to-batch labeling reproducibility.
Bromoacetamido reactive group enables cysteine-selective, stable conjugate formation.
pH-stable fluorescence across acidic-to-basic range maintains signal in organelles.

Why 6-BATMR Cannot Be Replaced by Mixed-Isomer TMR Probes


Substituting 6-BATMR with tetramethylrhodamine-5-(and-6)-iodoacetamide (TMRIA) or tetramethylrhodamine maleimide introduces quantifiable risks to experimental reproducibility and data quality. TMRIA is commercially available only as a mixed-isomer product containing variable ratios of 5- and 6-isomers across different batches, with documented reactivity and specificity differences between purified 5- and 6-derivatives toward various sulfhydryl sites in proteins [1]. Maleimide-based TMR probes produce thioether conjugates susceptible to reverse Michael addition (thiol exchange), whereas bromoacetamido-derived thioether bonds are non-reversible, eliminating this degradation pathway . Furthermore, bromoacetamido and maleimide reactive groups exhibit distinct optimal pH ranges (pH ≥8.0 for bromoacetyl vs. pH 6.5–7.5 for maleimides), making them non-interchangeable in pH-defined experimental workflows . These differences translate directly to procurement decisions affecting conjugate stability, labeling stoichiometry, and inter-experimental consistency.

Mixed-isomer TMRIA may introduce batch-variable labeling stoichiometry and specificity due to undefined 5-/6-isomer ratios.
Maleimide conjugates may undergo reverse thiol exchange, reducing conjugate stability over time; bromoacetamido bonds are non-reversible.
Iodoacetamido probes exhibit higher off-target nucleophile reactivity at elevated pH, potentially altering labeling selectivity.

6-BATMR Differentiation Evidence


Isomeric Purity and Batch Reproducibility

6-BATMR is supplied as a single, defined 6-isomer (≥95% purity specification per vendor technical data), whereas tetramethylrhodamine-5-(and-6)-iodoacetamide (TMRIA) is commercially available only as a mixed-isomer product with variable 5-/6-isomer ratios across batches [1]. Ajtai et al. (1992) documented that purified 5- and 6-isomers exhibit distinct reactivity and specificity profiles toward different sulfhydryl sites in proteins, confirming that isomer composition directly influences labeling outcomes [1]. The bromoacetamido group also provides a reactivity gradient between iodoacetamido (fast, less selective) and chloroacetamido (slow), offering intermediate reaction kinetics for controlled conjugation [2].

Isomer Purity
Cross-study comparable
Single 6-isomer, purity ≥95% vs. mixed 5-/6-isomer TMRIA with variable composition
Supports consistent labeling stoichiometry across batches; documented isomer reactivity differences impact site specificity.
Ajtai et al. (1992) demonstrated reactivity divergence between purified 5- and 6-isomers.
Protein Labeling Bioconjugation Fluorescence Spectroscopy

Non-Reversible Thioether Bond Stability

Thioether bonds formed via bromoacetyl-thiol reaction are chemically non-reversible, whereas thioether bonds formed via maleimide-thiol reaction are susceptible to reverse Michael addition (thiol exchange), which can cleave the dye-protein conjugate over time or in the presence of free thiols . This differential stability is a fundamental chemical property of the reactive group, not the fluorophore, and directly applies to 6-BATMR conjugates compared to tetramethylrhodamine maleimide conjugates .

Bond Stability
Class-level
Bromoacetamido-derived thioether: non-reversible. Maleimide-derived thioether: reversible (thiol exchange possible).
Non-reversible linkage supports long-term conjugate integrity in storage and multi-step purification.
Data to verify; class-level chemical property, not specific batch measurement.
Conjugate Stability Thiol Labeling Chemistry Bioconjugation

pH-Stable Fluorescence: TMR vs. Fluorescein

Tetramethylrhodamine (TMR) maintains stable fluorescence across pH 3–10 with quantum yield approximately 0.57, whereas fluorescein-based probes (e.g., FAM, 6-IAF) undergo significant protonation-induced fluorescence quenching below pH 6.0 . In acidic cellular compartments such as endosomes and lysosomes (pH ~4.5–6.0), TMR-labeled conjugates retain full fluorescence signal while fluorescein signals drop substantially, compromising quantification accuracy [1].

pH Stability
Class-level
TMR fluorescence stable pH 3–10; quantum yield ~0.57. Fluorescein quenched below pH 6.0.
Enables reliable signal in acidic organelles without pH correction artifacts.
Reference fluorophore comparison; 6-BATMR shares TMR class behavior.
Intracellular Imaging Endosomal/Lysosomal Labeling pH-Stable Fluorophores

Bromoacetamido Reactivity Selectivity

Monohalogenated acetamide reactivity toward thiols follows a halogen-dependent gradient: iodoacetamido (highest reactivity, lowest selectivity), bromoacetamido (intermediate reactivity and selectivity), and chloroacetamido (lowest reactivity, highest selectivity) [1]. Iodoacetamido compounds react more readily with amines and other nucleophiles when pH exceeds optimal conditions, increasing off-target labeling risk; bromoacetamido provides a balanced reactivity profile suitable for applications where moderate reaction rates and reduced off-target modification are both required .

Reactivity Selectivity
Class-level
Iodoacetamido (fast, less selective) > Bromoacetamido (intermediate) > Chloroacetamido (slow, more selective)
Intermediate reactivity balances conjugation kinetics and off-target labeling risk.
Halogen-dependent gradient; literature class-level inference.
Thiol-Selective Labeling Cysteine Conjugation Reaction Selectivity

Spectral Separation for Multicolor Imaging

Tetramethylrhodamine (excitation ~543 nm, emission ~567 nm) exhibits low spectral overlap with commonly used blue (DAPI: ~358/461 nm) and green (FITC/FAM: ~490/515 nm) fluorophores [1]. This spectral separation enables reliable three-color imaging with minimal fluorescence bleed-through requiring compensation, whereas dyes with closer spectral proximity (e.g., Cy3: ~550/570 nm; Alexa Fluor 555: ~555/565 nm) create greater cross-talk challenges in multi-label experiments . The single-isomer composition of 6-BATMR further ensures consistent spectral properties without isomer-dependent shifts in excitation/emission maxima.

Spectral Separation
Class-level
TMR Ex/Em ~543/567 nm; ~52 nm red-shift from FITC. Low overlap with DAPI and FITC channels.
Supports three-color imaging using standard filter sets with minimal compensation.
Single-isomer ensures consistent spectral position across experiments.
Multicolor Fluorescence Microscopy Colocalization Spectral Compatibility

6-BATMR Application Scenarios


Single-Cysteine Labeling with Defined Stoichiometry

For proteins engineered with a single, accessible cysteine residue (e.g., for FRET, fluorescence polarization, or single-molecule studies), 6-BATMR's single-isomer composition (≥95% purity) ensures consistent 1:1 dye-to-protein labeling stoichiometry across experiments. Mixed-isomer TMRIA produces variable labeling due to batch-dependent isomer ratios and documented isomer-specific reactivity differences toward sulfhydryl sites [1]. Procurement of 6-BATMR eliminates this variability source, critical for quantitative biophysical measurements where inconsistent dye loading compromises data reproducibility .

Non-Reversible Conjugate Storage and Purification

For applications involving extended storage of labeled proteins or multi-step purification (e.g., affinity chromatography, dialysis, size-exclusion), 6-BATMR's bromoacetamido-derived thioether bonds are chemically non-reversible, unlike maleimide-derived conjugates susceptible to reverse Michael addition and thiol exchange . This stability ensures that dye-protein stoichiometry remains unchanged throughout storage and purification, preventing fluorescence signal decay from conjugate degradation rather than actual protein loss .

pH-Stable Endosomal and Lysosomal Tracking

TMR-based probes maintain stable fluorescence across pH 3–10 with quantum yield ~0.57, whereas fluorescein-based probes (e.g., 6-IAF) undergo protonation-induced quenching below pH 6.0 . For experiments tracking endocytosis, lysosomal trafficking, or any acidic cellular microenvironment (pH ~4.5–6.0), 6-BATMR-labeled proteins retain full fluorescence signal, enabling reliable quantification without pH correction artifacts [2]. This pH insensitivity is a class-level property of the TMR fluorophore shared by 6-BATMR.

Three-Color Microscopy with DAPI and FITC

6-BATMR's TMR fluorophore (Ex/Em ~543/567 nm) provides a discrete red-orange channel with minimal spectral overlap to DAPI (nuclear stain, ~358/461 nm) and FITC (green channel, ~490/515 nm) [3]. This spectral separation enables reliable three-color imaging without complex spectral unmixing or compensation, unlike dyes with closer spectral proximity that increase cross-talk and require specialized filter sets . The single-isomer composition further ensures consistent spectral properties across experiments.

Application
Selection Property
Validation Focus
Single-cysteine labeling studies
Single-isomer composition
Consistent dye-to-protein stoichiometry
Conjugate storage and purification
Non-reversible thioether bond
Long-term conjugate integrity
Endosomal/lysosomal tracking
pH-stable TMR fluorescence
Signal retention in acidic compartments
Three-color microscopy (DAPI/FITC)
Spectral separation from blue/green dyes
Low cross-talk with standard filter sets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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